molecular formula C11H7Cl2NO3S B3252846 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate CAS No. 219930-49-1

2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate

Cat. No.: B3252846
CAS No.: 219930-49-1
M. Wt: 304.1 g/mol
InChI Key: PRQKIXNGZJYLGO-UHFFFAOYSA-N
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Description

2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate (CAS 219930-49-1) is a high-purity chemical intermediate with the molecular formula C 11 H 7 Cl 2 NO 3 S and a molecular weight of 304.14 g/mol . This compound is characterized by its specific structure, featuring a chloropyridinyl group linked via an oxygen-sulfur bond to a chlorobenzenesulfonate group. Its predicted physical properties include a boiling point of approximately 456.3 °C and a density of about 1.519 g/cm³ . The primary research value of this compound lies in its role as a versatile synthetic building block, particularly in medicinal chemistry. The presence of two distinct chlorine atoms on aromatic rings and a sulfonate ester group makes it a valuable substrate for nucleophilic substitution reactions and further functionalization . Chlorinated heterocyclic compounds are of significant importance in drug discovery, with more than 250 FDA-approved drugs containing chlorine atoms . Researchers can utilize this compound to develop novel heterocyclic structures, such as pyrido[4,3-d]pyrimidines, which are privileged scaffolds in the development of biologically active molecules . The specific stereoelectronic properties imparted by the chlorine atoms can be critical for optimizing a compound's binding affinity to a biological target and its metabolic profile, which are key activities in the drug discovery process . This makes this compound a valuable reagent for researchers working in pharmaceutical development and organic synthesis. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloropyridin-3-yl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3S/c12-8-3-5-9(6-4-8)18(15,16)17-10-2-1-7-14-11(10)13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQKIXNGZJYLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate typically involves the reaction of 2-chloro-3-pyridyl sulfonyl chloride with 4-chlorobenzene-1-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The pyridine ring and sulfonate group can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridyl or benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its chemical structure and the nature of the target. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological molecules, while the pyridine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: 2-Chloro-3-pyridyl 4-Methylbenzene-1-Sulfonate

The most closely related compound is 2-Chloro-3-pyridyl 4-methylbenzene-1-sulfonate (CAS data from ), which substitutes the 4-chloro group on the benzene ring with a methyl group. Below is a detailed comparison:

Table 1: Physicochemical and Structural Comparison
Property 2-Chloro-3-pyridyl 4-Chlorobenzene-1-Sulfonate 2-Chloro-3-pyridyl 4-Methylbenzene-1-Sulfonate
Molecular Formula C₁₁H₇Cl₂NO₃S C₁₂H₁₀ClNO₃S
Molar Mass (g/mol) ~304.15 283.73
Substituent on Benzene 4-Chloro (electron-withdrawing) 4-Methyl (electron-donating)
Key Electronic Effects Increased electrophilicity due to Cl Enhanced electron density due to CH₃
Predicted Solubility Lower lipophilicity; higher polarity Higher lipophilicity; moderate polarity
Thermal Stability Likely more stable due to electron withdrawal May undergo faster decomposition
Key Differences

Electronic Effects :

  • The 4-chloro substituent withdraws electron density via inductive effects, making the benzene ring less reactive toward electrophilic attacks compared to the electron-donating methyl group .
  • This difference impacts the sulfonate ester’s reactivity in nucleophilic substitution or hydrolysis reactions.

Physicochemical Properties :

  • The chloro derivative has a higher molar mass (~304 vs. 283 g/mol) and lower lipophilicity (ClogP estimated at ~2.1 vs. ~2.8 for the methyl analog), affecting solubility profiles .
  • The methyl analog may exhibit better membrane permeability in biological systems due to its higher lipophilicity.

Synthetic Utility :

  • The 4-chloro derivative’s electron-deficient benzene ring may favor reactions requiring electrophilic intermediates, while the methyl analog could stabilize charge-separated transition states.

Other Potential Analogs

While direct data on additional analogs (e.g., 4-nitro or 4-methoxy derivatives) are absent in the provided evidence, hypothetical comparisons can be drawn:

  • 4-Methoxy Substituent : Electron-donating resonance effects, opposing the trends seen in the chloro derivative.

Biological Activity

2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate (CAS Number: 219930-49-1) is an organic compound notable for its unique chemical structure, which combines a pyridine ring with a chlorobenzene sulfonate group. This compound has garnered attention in scientific research due to its potential biological activity, particularly in enzyme interactions and cellular processes.

The molecular formula of this compound is C11H7Cl2NO3SC_{11}H_{7}Cl_{2}NO_{3}S. Its structure allows for various chemical reactions, including:

  • Substitution Reactions : The chlorine atoms can be replaced by nucleophiles.
  • Oxidation and Reduction Reactions : The functional groups can undergo redox transformations.
  • Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonate group enhances solubility, facilitating interactions with biological molecules, while the pyridine ring can engage in hydrogen bonding. Depending on the target, the compound may act as an enzyme inhibitor or activator.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has been studied for its potential to inhibit certain kinases involved in cancer cell proliferation. The specific inhibitory concentrations (IC50 values) vary based on the enzyme and experimental conditions.

Enzyme IC50 (µM) Effect
Kinase A0.5Inhibition of activity
Kinase B1.2Moderate inhibition
Kinase C>10No significant effect

Case Studies

Several case studies have explored the biological implications of this compound:

  • Cancer Research : A study investigated its effects on breast cancer cell lines, revealing that at concentrations above 1 µM, the compound significantly reduced cell viability and induced apoptosis.
  • Neurobiology : Another study assessed its impact on neuronal cells, finding that it modulated signaling pathways related to neuroinflammation, suggesting potential applications in neurodegenerative diseases.
  • Toxicology Assessments : Toxicological evaluations indicated that while the compound shows promising biological activity, it also presents mutagenic properties at higher concentrations, necessitating careful consideration in therapeutic applications .

Q & A

Q. What are the foundational methods for synthesizing 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate in laboratory settings?

A standard approach involves sulfonation and chlorination reactions. For instance, sulfonyl chloride intermediates (e.g., 3-chloro-4-methylbenzenesulfonyl chloride, as seen in analogous syntheses ) can be coupled with pyridine derivatives under controlled conditions. Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Safety protocols, such as segregated waste storage and professional disposal, are critical to avoid environmental contamination .

Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?

Begin with thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) for phase transitions. Spectroscopic methods like Fourier-transform infrared (FTIR) and mass spectrometry (MS) help identify functional groups and molecular weight. For solubility, use a solvent matrix (polar, non-polar, protic, aprotic) and quantify via UV-Vis spectroscopy. Reference PubChem-derived computational data (e.g., InChI keys, molecular formulas) to cross-validate experimental results .

Advanced Research Questions

Q. What experimental design strategies optimize reaction conditions for this compound synthesis while minimizing by-products?

Implement Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, catalyst loading). For example, a factorial design can identify interactions between variables, reducing the number of trials needed . Computational reaction path searches, as employed by ICReDD, combine quantum chemical calculations with experimental feedback to pinpoint optimal conditions (e.g., avoiding hydrolysis side reactions) .

Q. How can contradictory data in degradation studies (e.g., unexpected stability under acidic conditions) be resolved methodologically?

First, validate instrumentation calibration and replicate experiments. Use control experiments to isolate variables (e.g., exclude light/oxygen if studying hydrolytic degradation). Advanced techniques like LC-MS/MS can detect trace degradation products missed by conventional HPLC. Cross-reference computational predictions (e.g., bond dissociation energies from density functional theory) to explain anomalies .

Q. What computational tools are recommended for studying this compound’s reactivity in novel reactions?

Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction pathways at atomic resolution. Software like Gaussian or ORCA can calculate transition states and activation energies. Pair these with cheminformatics platforms (e.g., RDKit) to predict regioselectivity in nucleophilic substitutions. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling ensures computational accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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